BenchChemオンラインストアへようこそ!

(2-Ethyl-1-methylcyclopentyl)methanamine

Lipophilicity Drug-likeness Permeability

(2-Ethyl-1-methylcyclopentyl)methanamine (CAS 2060024-17-9) is a primary aliphatic amine featuring a cyclopentane ring substituted with a methyl group at C1 and an ethyl group at C2, with a methanamine moiety at C1. With a molecular formula of C9H19N and a molecular weight of 141.25 g/mol, this compound belongs to the cycloalkylamine class that has demonstrated pharmacological relevance as calcium-sensing receptor (CaSR) agonists and other GPCR modulators.

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
Cat. No. B15276609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethyl-1-methylcyclopentyl)methanamine
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCCC1CCCC1(C)CN
InChIInChI=1S/C9H19N/c1-3-8-5-4-6-9(8,2)7-10/h8H,3-7,10H2,1-2H3
InChIKeyKUJUJGHUVHBNEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2-Ethyl-1-methylcyclopentyl)methanamine Is a Procurement-Relevant Cyclopentylamine Scaffold


(2-Ethyl-1-methylcyclopentyl)methanamine (CAS 2060024-17-9) is a primary aliphatic amine featuring a cyclopentane ring substituted with a methyl group at C1 and an ethyl group at C2, with a methanamine moiety at C1 [1]. With a molecular formula of C9H19N and a molecular weight of 141.25 g/mol, this compound belongs to the cycloalkylamine class that has demonstrated pharmacological relevance as calcium-sensing receptor (CaSR) agonists and other GPCR modulators [2]. Its computed XLogP3 of 2.5 and two rotatable bonds distinguish it from simpler cyclopentyl methanamine analogs, offering a specific lipophilicity window for hit-to-lead optimization [1].

Why Generic Cyclopentylamine Substitution Cannot Replace (2-Ethyl-1-methylcyclopentyl)methanamine


Substituting (2-Ethyl-1-methylcyclopentyl)methanamine with a generic cyclopentylamine analog risks significant divergence in lipophilicity, steric profile, and target binding. The compound's dual substitution pattern—methyl at C1 and ethyl at C2—creates a unique steric environment that is absent in simpler analogs like (1-methylcyclopentyl)methanamine or (1-ethylcyclopentyl)methanamine [1]. In the CaSR agonist class, small structural changes in the cycloalkylamine scaffold have been shown to produce substantial differences in receptor activation potency, oral absorption, and metabolic stability [2]. Specifically, the presence of an ethyl substituent at the 2-position of the cyclopentane ring introduces an additional chiral center and alters the spatial orientation of the aminomethyl group relative to the receptor binding pocket, which cannot be replicated by merely increasing chain length or ring size [2].

Quantitative Differentiation Evidence for (2-Ethyl-1-methylcyclopentyl)methanamine Against Closest Analogs


Lipophilicity (XLogP3) Comparison: (2-Ethyl-1-methylcyclopentyl)methanamine vs. (1-Methylcyclopentyl)methanamine and (1-Ethylcyclopentyl)methanamine

The target compound exhibits an XLogP3 value of 2.5, compared to 1.5 for (1-methylcyclopentyl)methanamine and 1.9 for (1-ethylcyclopentyl)methanamine [1][2][3]. This represents a 1.0 log unit increase over the mono-methyl analog and a 0.6 log unit increase over the mono-ethyl analog, indicating significantly higher lipophilicity driven by the combined presence of both methyl and ethyl substituents on the cyclopentane ring. This lipophilicity difference is consistent with the compound having two additional carbon atoms compared to (1-methylcyclopentyl)methanamine and one additional carbon compared to (1-ethylcyclopentyl)methanamine.

Lipophilicity Drug-likeness Permeability

Molecular Complexity and Heavy Atom Count: (2-Ethyl-1-methylcyclopentyl)methanamine vs. (1-Methylcyclopentyl)methanamine

The target compound has a molecular complexity score of 111 and a heavy atom count of 10, compared to a complexity score of 72.5 and a heavy atom count of 8 for (1-methylcyclopentyl)methanamine [1][2]. This 53% increase in complexity reflects the additional ethyl substituent at the C2 position, which introduces a new stereocenter (the cyclopentane C2 carbon bearing the ethyl group becomes chiral) and increases the diversity of spatial conformations accessible to the molecule. The increased complexity is directly relevant to scaffold diversity in fragment-based drug discovery and screening library design.

Molecular complexity Scaffold diversity SAR

CaSR Agonist Activity Class-Level Inference: Cycloalkylamine Scaffold SAR and (2-Ethyl-1-methylcyclopentyl)methanamine's Position in the Activity Landscape

Patent EP2341044B1 discloses cycloalkylamine derivatives with CaSR agonist activity, demonstrating that substituents on the cyclopentane ring profoundly affect receptor activation potency, oral absorption, and metabolic stability [1]. While direct EC50 data for (2-ethyl-1-methylcyclopentyl)methanamine is not published, the closely related scaffold (1-methylcyclopentyl)methanamine has a reported CaSR agonist EC50 of 17 nM in CHO cells expressing human CaSR [2]. The patent teaches that alkyl substitution at multiple positions on the cyclopentane ring can enhance pharmacokinetic properties. By extension, the dual ethyl/methyl substitution pattern of the target compound occupies a distinct physicochemical space that may confer differentiated CaSR modulation or ADME properties compared to mono-substituted analogs.

CaSR agonist Calcimimetic GPCR

Rotatable Bond Count and Conformational Flexibility: (2-Ethyl-1-methylcyclopentyl)methanamine vs. (1-Methylcyclopentyl)methanamine

The target compound possesses 2 rotatable bonds, compared to 1 rotatable bond for (1-methylcyclopentyl)methanamine [1][2]. The additional rotatable bond arises from the ethyl substituent at the C2 position of the cyclopentane ring. This difference in conformational degrees of freedom can influence entropy penalties upon target binding and may affect selectivity profiles across related GPCR targets. The (1-ethylcyclopentyl)methanamine comparator also has 2 rotatable bonds but lacks the combined steric effect of both methyl and ethyl groups on the same ring [3].

Conformational flexibility Rotatable bonds Entropy

Structural Differentiation from Clinically Relevant Cyclopentamine: Primary vs. Secondary Amine and Substitution Pattern

The target compound is a primary amine (methanamine) with substitution on the cyclopentane ring, whereas cyclopentamine is a secondary N-methyl amine (1-cyclopentyl-N-methylpropan-2-amine) with the amine group in the side chain rather than directly attached to the ring [1][2]. Cyclopentamine is a known sympathomimetic vasoconstrictor with weak alpha-adrenergic stimulant and weak beta-adrenergic blocking properties, effects primarily mediated through its secondary amine pharmacophore [2]. The primary amine nature of the target compound fundamentally differentiates its potential receptor interactions, as primary amines typically exhibit different protonation states, hydrogen-bonding patterns, and metabolic pathways (e.g., susceptibility to monoamine oxidases) compared to secondary N-methyl amines.

Amine class Receptor selectivity Metabolic profile

Optimal Research and Procurement Application Scenarios for (2-Ethyl-1-methylcyclopentyl)methanamine


CaSR Agonist Hit-to-Lead Programs Requiring Differentiated IP Space

For medicinal chemistry teams pursuing novel calcimimetic agents, (2-ethyl-1-methylcyclopentyl)methanamine offers a patent-differentiated cycloalkylamine scaffold. The dual methyl/ethyl substitution pattern falls within the general formula of EP2341044B1 [1], yet its specific substitution at the 2-position of the cyclopentane ring is structurally distinct from the exemplified mono-substituted analogs. With the CaSR agonist class validated by cinacalcet and evocalcet, and (1-methylcyclopentyl)methanamine demonstrating EC50 = 17 nM at human CaSR [2], this compound serves as a logical next-generation scaffold for exploring SAR around ring substitution while potentially improving upon the metabolic stability and oral absorption limitations noted in the prior art [1].

Screening Library Enhancement for GPCR-Focused Fragment and Lead-Like Collections

With a molecular weight of 141.25 g/mol, XLogP3 of 2.5, and a complexity score of 111—53% higher than (1-methylcyclopentyl)methanamine [1][3]—this compound is ideally positioned for fragment-based and lead-like screening libraries targeting GPCRs, ion channels, or CNS receptors. Its primary amine handle enables straightforward derivatization (e.g., amide coupling, reductive amination, sulfonamide formation) for library synthesis. The presence of two alkyl substituents on the cyclopentane ring provides greater three-dimensionality compared to common planar aromatic building blocks, enhancing the diversity of screening collections.

Selectivity Profiling Against Sympathomimetic Amine Off-Targets

Unlike cyclopentamine, which is a known sympathomimetic agent with alpha- and beta-adrenergic activity [4], the primary amine nature and ring-substituted architecture of (2-ethyl-1-methylcyclopentyl)methanamine [1] predict a distinct pharmacological profile. This makes the compound valuable for selectivity panels designed to identify amine-containing hits that avoid the cardiovascular and CNS-stimulant liabilities associated with secondary and tertiary alkylamines. The 0.4 log unit lower XLogP3 compared to cyclopentamine (2.5 vs. 2.9) [1][4] may also reduce non-specific membrane partitioning and associated off-target promiscuity.

Synthetic Methodology Development for Stereochemically Complex Cyclopentane Derivatives

The C2-ethyl substitution on the cyclopentane ring introduces a stereocenter, creating the potential for cis/trans diastereomerism relative to the C1-methyl and methanamine substituents. This stereochemical complexity, combined with the compound's two rotatable bonds and molecular complexity of 111 [1], makes it an excellent substrate for developing and benchmarking asymmetric synthesis methodologies, chiral resolution techniques, or stereoselective alkylation protocols relevant to the broader cycloalkylamine chemical space.

Quote Request

Request a Quote for (2-Ethyl-1-methylcyclopentyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.